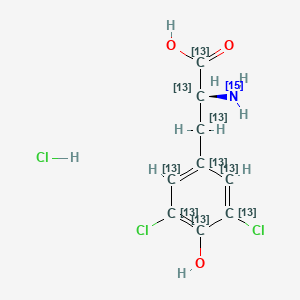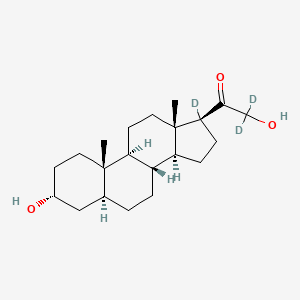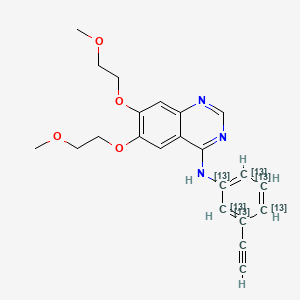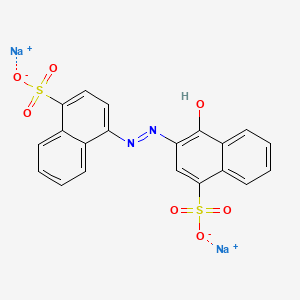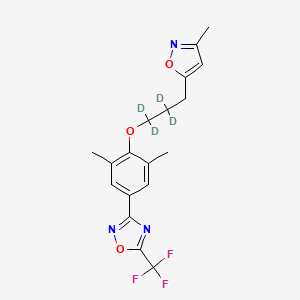
Pleconaril-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pleconaril-d4 is a deuterium-labeled derivative of pleconaril, an antiviral drug that inhibits the replication of picornaviruses, including enteroviruses and rhinoviruses . This compound is primarily used in scientific research as a stable isotope-labeled compound for pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pleconaril-d4 involves the incorporation of deuterium atoms into the pleconaril molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms into the final product. The production process is optimized for yield and purity, ensuring that the final product meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
Pleconaril-d4, like pleconaril, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the specific reaction but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .
Scientific Research Applications
Pleconaril-d4 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of pleconaril in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of pleconaril.
Drug Interaction Studies: Used to investigate potential interactions between pleconaril and other drugs.
Viral Research: Employed in studies to understand the mechanism of action of pleconaril against picornaviruses.
Mechanism of Action
Pleconaril-d4, like pleconaril, exerts its antiviral effects by binding to a hydrophobic pocket in the viral capsid protein . This binding stabilizes the capsid and prevents the uncoating of the viral RNA, thereby inhibiting viral replication . The molecular targets include the viral capsid proteins VP1, VP2, and VP3, which are essential for the virus’s ability to infect host cells .
Comparison with Similar Compounds
Similar Compounds
Pirodavir: Another antiviral compound that targets the viral capsid protein and inhibits viral replication.
Vapendavir: A capsid-binding antiviral agent with a similar mechanism of action.
Rupintrivir: An antiviral compound that inhibits the viral protease, a different target compared to pleconaril.
Uniqueness of Pleconaril-d4
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies by allowing precise tracking and quantification of the compound in biological systems . This makes it a valuable tool in drug development and research.
Properties
Molecular Formula |
C18H18F3N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[3,5-dimethyl-4-[1,1,2,2-tetradeuterio-3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i4D2,6D2 |
InChI Key |
KQOXLKOJHVFTRN-WVTKESLNSA-N |
Isomeric SMILES |
[2H]C([2H])(CC1=CC(=NO1)C)C([2H])([2H])OC2=C(C=C(C=C2C)C3=NOC(=N3)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


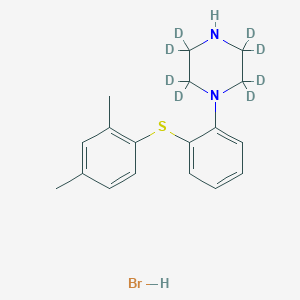
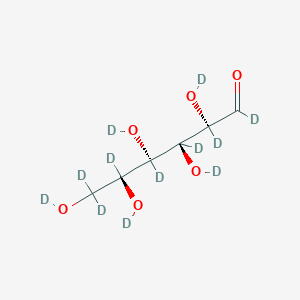
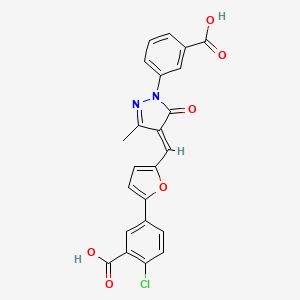
![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
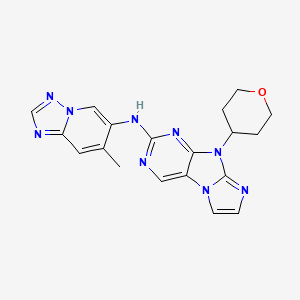
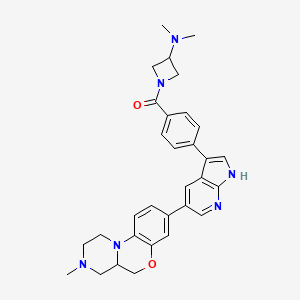
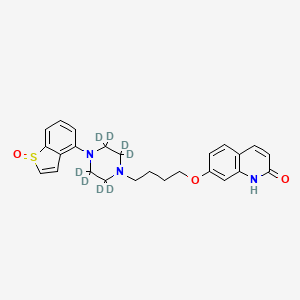
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)

